molecular formula C10H10N2O2 B1331498 1-Ethylquinazoline-2,4(1H,3H)-dione CAS No. 2217-25-6

1-Ethylquinazoline-2,4(1H,3H)-dione

Cat. No. B1331498
CAS RN: 2217-25-6
M. Wt: 190.2 g/mol
InChI Key: CVIBKISSHDMEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethylquinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline dione family. This family of compounds has been the subject of extensive research due to their diverse biological activities and potential therapeutic applications. The core structure of quinazoline diones has been modified in various ways to enhance their biological efficacy and reduce toxicity, leading to the synthesis of a wide range of derivatives with varying substituents and properties.

Synthesis Analysis

The synthesis of quinazoline dione derivatives often involves the use of activated Pictet-Spengler reactions, as seen in the preparation of 1,2-disubstituted 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones . Additionally, radical cascade reactions have been employed to create isoquinoline-1,3(2H,4H)-dione compounds using acryloyl benzamides as key substrates . These methods provide a diverse range of synthetic approaches for the generation of quinazoline dione derivatives, which can be further optimized for increased potency and selectivity in various biological applications.

Molecular Structure Analysis

The molecular structure of quinazoline diones is characterized by a bicyclic core consisting of a benzene ring fused to a pyrimidine dione. This core structure can be functionalized with various substituents, which significantly influence the compound's biological activity and interaction with biological targets. For instance, the introduction of hydroxy groups has led to the synthesis of 3-hydroxyquinazoline-2,4-diones, which exhibit antibacterial activity and inhibit DNA gyrase . Similarly, the design of 3-hydroxyquinazoline-2,4(1H,3H)-diones as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and integrase demonstrates the importance of molecular modifications in enhancing the therapeutic potential of these compounds .

Chemical Reactions Analysis

Quinazoline diones undergo various chemical reactions that are crucial for their biological activity. For example, the reaction of 3-chloroquinoline-2,4-diones with ethanolamine results in the formation of 3-hydroxyethylaminoquinoline-2,4-diones, which can further cyclize to form thioxoimidazo derivatives . These reactions not only expand the chemical diversity of quinazoline diones but also provide insights into the reactivity and potential mechanisms of action of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline diones are influenced by their molecular structure and the nature of their substituents. For instance, lipophilicity, as indicated by the substituent's pi value, has been correlated with the cytotoxicity of azonafides, a class of compounds related to quinazoline diones . Moreover, the size of the substituents, as measured by MR, has been shown to affect both DNA binding strength and cytotoxicity . These properties are critical for the compound's ability to interact with biological targets and are therefore important considerations in the design and development of new quinazoline dione derivatives with improved therapeutic profiles.

Scientific Research Applications

Synthesis and Chemical Reactivity

1-Ethylquinazoline-2,4(1H,3H)-dione and its derivatives have been extensively studied for their chemical reactivity and synthesis applications. For instance, Kafka et al. (2011) explored its use in copper(I)-catalyzed [3+2] cycloaddition reactions, producing 1,4-disubstituted 1,2,3-triazoles, demonstrating its utility in creating complex molecular structures (Kafka et al., 2011). Similarly, Thakur et al. (2015) investigated Ethyl 3-(2,4-dioxocyclohexyl)propanoate, a derivative, as a novel precursor for synthesizing N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones, showcasing the compound's versatility in organic synthesis (Thakur et al., 2015).

Catalysis and Green Chemistry

1-Ethylquinazoline-2,4(1H,3H)-dione derivatives are also valuable in the field of catalysis and green chemistry. Patil et al. (2008) developed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives using carbon dioxide and cesium carbonate, highlighting its role in environmentally friendly chemical processes (Patil et al., 2008).

Pharmaceutical Research

In pharmaceutical research, derivatives of 1-Ethylquinazoline-2,4(1H,3H)-dione have been explored for their potential medical applications. For instance, Gao et al. (2019) designed and synthesized a series of 3-hydroxyquinazoline-2,4(1H,3H)-diones derivatives as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and integrase, indicating the compound's potential in antiviral drug development (Gao et al., 2019).

Polymer Science

In the field of polymer science, Weber and Stadler (1988) attached 1,2,4-Triazoline-3,5-dione groups to the ends of poly(ethylene oxides) to create hydrophilic-hydrophobic two-component polymer networks. This application demonstrates the compound's utility in developing advanced materials (Weber & Stadler, 1988)

Future Directions

The future directions in the research of “1-Ethylquinazoline-2,4(1H,3H)-dione” and other quinazoline derivatives could involve the development of new synthetic methods and the exploration of their biological activities . The progress achieved in the synthesis of quinazolines under transition metal-catalyzed conditions are summarized and reports from 2010 to date are covered .

properties

IUPAC Name

1-ethylquinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)9(13)11-10(12)14/h3-6H,2H2,1H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIBKISSHDMEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356509
Record name 1-Ethylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethylquinazoline-2,4(1H,3H)-dione

CAS RN

2217-25-6
Record name 1-Ethylquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Am. Chem. Soc. (1933), pages 2113-2116 describes the reaction of N-ethylanthranilic acid with sodium cyanate and acetic acid and subsequent addition of sodium hydroxide to give 1,2,3,4-tetrahydro-1-ethyl-2,4-dioxoquinazoline. However, disadvantages of this process are the low space yield, because of the dilute reaction solution, and the very high excess of sodium hydroxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethylquinazoline-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
1-Ethylquinazoline-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
1-Ethylquinazoline-2,4(1H,3H)-dione
Reactant of Route 4
Reactant of Route 4
1-Ethylquinazoline-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
1-Ethylquinazoline-2,4(1H,3H)-dione
Reactant of Route 6
Reactant of Route 6
1-Ethylquinazoline-2,4(1H,3H)-dione

Citations

For This Compound
4
Citations
H Chen, P Li, R Qin, H Yan, G Li, H Huang - Acs omega, 2020 - ACS Publications
The one-pot synthesis of quinazoline-2,4-diones was developed in the presence of 4-dimethylaminopyridine (DMAP) by metal-free catalysis. The commercially available (Boc) 2 O …
Number of citations: 13 pubs.acs.org
Y Fukase, A Sato, Y Tomata, A Ochida, M Kono… - Bioorganic & Medicinal …, 2018 - Elsevier
Novel small molecules were synthesized and evaluated as retinoic acid receptor-related orphan receptor-gamma t (RORγt) inverse agonists for the treatment of inflammatory and …
Number of citations: 22 www.sciencedirect.com
A Sato, Y Fukase, M Kono, A Ochida, T Oda… - …, 2019 - Wiley Online Library
Retinoic‐acid‐related orphan receptor γt (RORγt) inverse agonists could be used for the treatment of autoimmune diseases. Previously, we reported a novel quinazolinedione 1 a with a …
RL Clark, CJ Clements, MP Barrett, SP Mackay… - Bioorganic & medicinal …, 2012 - Elsevier
A library of 1,4-benzodiazepines has been synthesised and evaluated for activity against Trypanosoma brucei, a causative parasite of Human African Trypanosomiasis (HAT). The most …
Number of citations: 38 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.